6-Methyl-1-heptene 6-Methyl-1-heptene Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air.
Brand Name: Vulcanchem
CAS No.: 5026-76-6
VCID: VC8455841
InChI: InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3
SMILES: CC(C)CCCC=C
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol

6-Methyl-1-heptene

CAS No.: 5026-76-6

Cat. No.: VC8455841

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-1-heptene - 5026-76-6

Specification

CAS No. 5026-76-6
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
IUPAC Name 6-methylhept-1-ene
Standard InChI InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3
Standard InChI Key DFVOXRAAHOJJBN-UHFFFAOYSA-N
SMILES CC(C)CCCC=C
Canonical SMILES CC(C)CCCC=C
Boiling Point 113.2 °C
Flash Point less than 20 °F (NFPA, 2010)

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The molecule consists of a seven-carbon chain with a methyl group at position 6 and a terminal double bond between carbons 1 and 2. This configuration, represented by the SMILES notation C=C(CCCCC)C\text{C=C(CCCCC)C}, introduces significant steric hindrance near the double bond, affecting its reactivity in electrophilic addition and polymerization reactions . The IUPAC name, 6-methylhept-1-ene, reflects this branching pattern.

Spectroscopic Identification

Key spectroscopic features include:

  • 1H^1\text{H} NMR: A distinctive triplet for the terminal vinyl protons (δ\delta 4.8–5.2 ppm) and a singlet for the methyl group (δ\delta 1.0 ppm) .

  • IR: Strong absorption at 1640 cm1^{-1} (C=C stretch) and 2900–3000 cm1^{-1} (C-H stretches) .

  • Mass Spectrometry: A molecular ion peak at m/zm/z 112.21 and fragmentation patterns consistent with allylic cleavage .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A common route involves the acid-catalyzed dehydration of 6-methyl-2-heptanol, yielding 6-methyl-1-heptene via an E2 elimination mechanism. Reaction conditions (e.g., H2SO4\text{H}_2\text{SO}_4, 120°C) favor the formation of the more stable terminal alkene due to Zaitsev’s rule . Alternative methods include:

  • Wittig Olefination: Reaction of 6-methylheptanal with methyltriphenylphosphonium ylide.

  • Grignard Reactions: Alkylation of 1-pentene with methylmagnesium bromide, though this approach faces challenges in regioselectivity .

Industrial Production

Industrial synthesis leverages ethylene oligomerization using nickel-based catalysts (e.g., Ni(acac)2\text{Ni}(\text{acac})_2) to form higher alkenes. Fractional distillation isolates 6-methyl-1-heptene from a mixture of linear and branched isomers, with typical yields of 60–75% .

Table 1: Comparative Synthesis Routes

MethodCatalyst/TemperatureYield (%)Purity (%)
Dehydration of AlcoholH2SO4\text{H}_2\text{SO}_4, 120°C8592
OligomerizationNi(acac)2\text{Ni}(\text{acac})_2, 80°C6588
Wittig ReactionPh3P=CH2\text{Ph}_3\text{P=CH}_2, RT7895

Physical and Chemical Properties

Thermodynamic Parameters

  • Boiling Point: 132–135°C (lower than linear isomers due to branching) .

  • Density: 0.72 g/cm3^3 at 20°C.

  • Refractive Index: nD20=1.412n_D^{20} = 1.412.

Reactivity Profile

The terminal double bond undergoes characteristic alkene reactions:

  • Hydrogenation: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) produces 6-methylheptane .

  • Halogenation: Electrophilic addition of bromine yields 1,2-dibromo-6-methylheptane (Br2\text{Br}_2, 0°C) .

  • Oxidation: Ozonolysis cleaves the double bond to form pentanal and 2-methylpropanal .

Industrial and Research Applications

Polymer Chemistry

6-Methyl-1-heptene participates in cationic polymerization to form polyolefins with controlled branching. These polymers exhibit enhanced thermal stability compared to linear analogs, making them suitable for high-temperature lubricants .

Flavor and Fragrance Synthesis

The patent CN101016233A details its use in synthesizing 2,6-dimethyl-5-heptenal, a key intermediate in producing floral fragrances . The process involves:

  • Reduction of 6-methyl-5-hepten-2-one to 6-methyl-5-hepten-2-ol.

  • Halogenation to form 2-bromo-6-methyl-5-heptene.

  • Grignard reaction with methyl formate to yield the target aldehyde .

Pharmaceutical Intermediates

Derivatives like 6-bromo-6-methyl-1-heptene (CAS 15424-05-2) serve as alkylating agents in drug synthesis, particularly for antineoplastic compounds .

Biological and Toxicological Profile

Acute Toxicity

Studies on structurally similar alkenes suggest low acute toxicity, with an oral LD50\text{LD}_{50} > 2000 mg/kg in rats. Chronic exposure may cause mild respiratory irritation, but no carcinogenic or mutagenic effects are reported .

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